![molecular formula C18H19N5OS B2501882 N-环戊基-2-((6-苯基-[1,2,4]三唑并[4,3-b]哒嗪-3-基)硫代)乙酰胺 CAS No. 894062-08-9](/img/structure/B2501882.png)

N-环戊基-2-((6-苯基-[1,2,4]三唑并[4,3-b]哒嗪-3-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

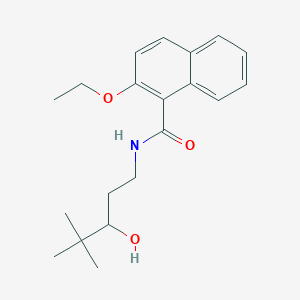

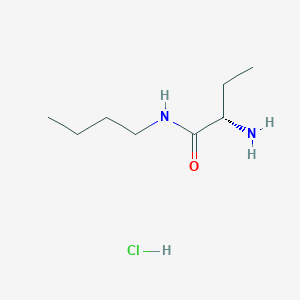

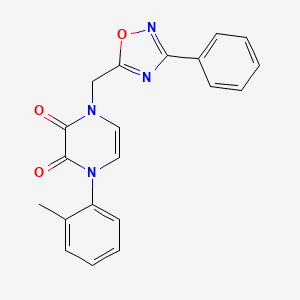

“N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazine . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a five-membered triazole ring fused with a six-membered pyridazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using IR absorption spectra and 1H-NMR spectrum .科学研究应用

杀虫剂应用

- 合成了一类含噻二唑部分的创新性杂环化合物,并评估了其对棉铃虫(斜纹夜蛾)的杀虫性能。这些化合物(包括相关衍生物)作为杀虫剂的潜力进行了评估,表明此类化学骨架在农业病虫害管理中具有更广泛的适用性 (Fadda 等,2017)。

抗病毒活性

- 一系列三唑并[4,3-b]哒嗪衍生物对甲型肝炎病毒(HAV)表现出有希望的抗病毒活性,某些化合物显示出显著的疗效。这突出了 N-环戊基-2-((6-苯基-[1,2,4]三唑并[4,3-b]哒嗪-3-基)硫代)乙酰胺衍生物在开发新的抗病毒剂中的潜力 (Shamroukh 和 Ali,2008)。

抗哮喘药

- 三唑并[1,5-c]嘧啶作为潜在的抗哮喘药的制备涉及评估其作为介质释放抑制剂的活性。这项研究表明,类似化学结构有可能为哮喘开发新的治疗剂 (Medwid 等,1990)。

抗肿瘤活性

- 合成了某些吡啶并[2,3-d][1,2,4]三唑并[4,3-a]嘧啶衍生物,并显示出显着的抗肿瘤活性,通过 G1 细胞周期停滞诱导癌细胞系凋亡。这表明这些化合物在癌症治疗中的治疗潜力 (Fares 等,2014)。

抗抑郁特性

- 发现一类新型的 4-氨基[1,2,4]三唑并[4,3-a]喹喔啉具有有效的抗抑郁特性和腺苷受体拮抗作用。这表明快速起效的抗抑郁疗法的潜力 (Sarges 等,1990)。

抗菌活性

- 合成了一类新型的噻唑并[3,2-b][1,2,4]三唑-6-酮,并评估了其抗癌和抗菌活性,显示出作为抗癌剂和抗菌物质的潜力。这突出了这些化合物在解决各种健康问题方面的多功能性 (Lesyk 等,2007)。

作用机制

Target of Action

The compound N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, also known as N-cyclopentyl-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide, is a derivative of triazolothiadiazine . Triazolothiadiazines are known to interact with a variety of enzymes and receptors, showing versatile biological activities . .

Mode of Action

Triazole compounds, which are part of the compound’s structure, are known to bind in the biological system with a variety of enzymes and receptors . This suggests that the compound might interact with its targets through hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Derivatives of triazolothiadiazine, which this compound is a part of, have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for triazolothiadiazine derivatives , suggesting that similar studies might be applicable for this compound.

Result of Action

Given the diverse pharmacological activities associated with triazolothiadiazine derivatives , it can be inferred that this compound might have a broad range of effects at the molecular and cellular level.

Action Environment

Such factors are typically important considerations in drug design and development .

未来方向

The future directions for this compound could involve further exploration of its diverse pharmacological activities. In silico pharmacokinetic and molecular modeling studies could also be summarized . It is hoped that this review article will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

属性

IUPAC Name |

N-cyclopentyl-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c24-17(19-14-8-4-5-9-14)12-25-18-21-20-16-11-10-15(22-23(16)18)13-6-2-1-3-7-13/h1-3,6-7,10-11,14H,4-5,8-9,12H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJWBYYVAOBTKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

{2-nitro-2-[(2E)-1,3-thiazinan-2-ylidene]ethyl}amine](/img/structure/B2501803.png)

![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide](/img/structure/B2501804.png)

![1-(2-Azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2501805.png)

![Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2501813.png)

![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate oxalate](/img/structure/B2501816.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2501817.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2501819.png)